molecular formula C10H8O2 B1293808 1H-Indene-3-carboxylic acid CAS No. 14209-41-7

1H-Indene-3-carboxylic acid

Cat. No.: B1293808
CAS No.: 14209-41-7
M. Wt: 160.17 g/mol
InChI Key: NZSCUDBGUBVDLO-UHFFFAOYSA-N
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Description

1H-Indene-3-carboxylic acid is an organic compound with the molecular formula C10H8O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group at the third position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1H-indene-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of indene with carbon dioxide in the presence of a strong base, followed by acidification to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Efficient catalytic systems and optimized reaction parameters are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indene-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Indole-3-carboxylic acid: Similar structure but with an indole ring instead of an indene ring.

    Indene-2-carboxylic acid: Carboxylic acid group at the second position of the indene ring.

    Indane-1-carboxylic acid: Saturated analog with a single ring structure.

Uniqueness: Its distinct chemical properties make it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

3H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSCUDBGUBVDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161940
Record name 1H-Indene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14209-41-7
Record name Indene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14209-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-3-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.589
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Synthesis routes and methods

Procedure details

To a stirred solution of indene (21.9 mL, 188 mmol) in 150 mL of dry ethyl ether was added 129 mL (200 mmol) of η-BuLi dropwise at room temperature over 30 minutes with the evolution of butane. The rust colored mixture was refluxed for 2 h, and then poured in a thin stream onto 40 g of Dry Ice. The mixture was shaken at room temperature for 2 h, after which time 1 L of H2O was cautiously added. The aqueous layer was acidified with 10% HCl and then extracted with ethyl ether. Recrystallization from benzene gave 20 g (80%) of indene-3-carboxylic acid as yellowish crystals.
Quantity
21.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
η-BuLi
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the equilibrium relationship between 1H-Indene-1-carboxylic acid and 1H-Indene-3-carboxylic acid in solution?

A1: In aqueous solution, 1H-Indene-1-carboxylic acid and this compound exist in equilibrium. The equilibrium favors the formation of this compound. [] The equilibrium constant (K) is 200 in acidic conditions and 100 in basic conditions, indicating a higher concentration of this compound at equilibrium. []

Q2: What is the mechanism of isomerization between 1H-Indene-1-carboxylic acid and this compound?

A2: The isomerization proceeds through a sequence involving enolization and subsequent reketonization. [] This mechanism is supported by the observed rate profile, general base catalysis, and significant primary kinetic isotope effects. []

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